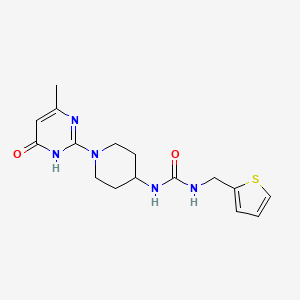
Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The presence of a fluorophenyl group suggests that the compound could have interesting biological activities, as fluorine is often used in drug design to modulate properties like bioavailability and metabolic stability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a carbamate group, and a fluorophenyl group. The exact three-dimensional structure would depend on the specific stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis
Carbamates are generally stable compounds, but they can be hydrolyzed back into their component alcohols and isocyanates under acidic or basic conditions . The piperidine ring is also quite stable, but it can participate in various reactions depending on the substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of a fluorine atom could increase its lipophilicity, potentially improving its ability to cross biological membranes .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate is involved in various chemical synthesis processes and has different chemical properties depending on its derivatives and synthesis methods:
Synthesis of Carbamate Derivatives :
- The compound is involved in the synthesis of carbamate derivatives of coumarin and chromene. These derivatives are formed through condensation processes involving methyl (3-hydroxyphenyl)carbamate with various agents, showcasing the compound's versatility in forming chromen derivatives (Velikorodov & Imasheva, 2008).
Biological Activity and Inhibition Properties :
- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, synthesized from aryl thioamides, have shown significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. Notably, a specific derivative, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated promising activity with notable inhibition rates and minimal cytotoxicity (Jeankumar et al., 2013).
Derivative Synthesis and Biological Evaluation :
- Novel piperidin-4-one oxime carbamates were synthesized and evaluated for antimicrobial activity. One derivative, in particular, showed outstanding antimicrobial effectiveness, highlighting the potential of ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate derivatives in developing new antimicrobial agents (Sivakumar et al., 2017).
Crystal Structure Analysis :
- The compound has been used in crystal structure analysis to understand the conformation and structural properties of various derivatives. Studies like the one on 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid provide insights into the conformation of molecular structures and their dihedral angles, contributing to a deeper understanding of the compound's structural chemistry (Faizi et al., 2016).
Herbicidal and Growth Regulatory Activities :
- Derivatives of ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate, such as aryl(thio)carbamoyl derivatives of piperazines, have been synthesized and evaluated for herbicidal and plant growth regulatory activities, demonstrating significant potential in agricultural applications (Stoilkova et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c1-2-23-16(22)18-11-12-7-9-20(10-8-12)15(21)19-14-5-3-13(17)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLJALMCAUHRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CCN(CC1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

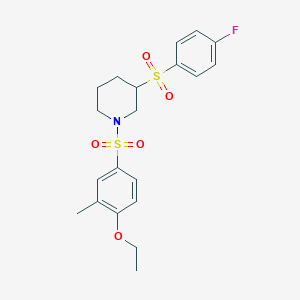

![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
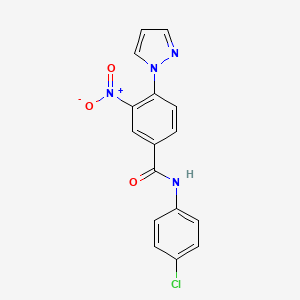
![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2486381.png)
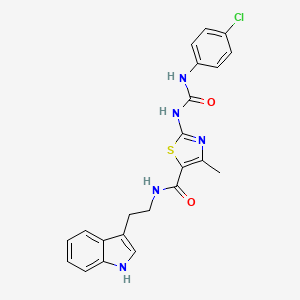
![3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2486383.png)
![1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-3-amine hydrochloride](/img/structure/B2486384.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486386.png)
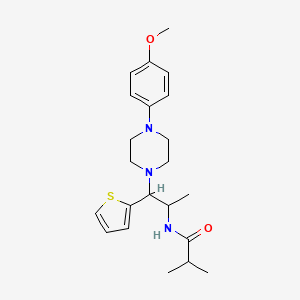
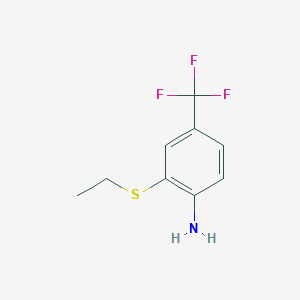
![2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2486391.png)
